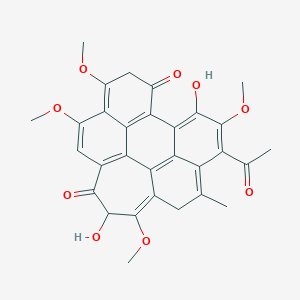
1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)-
Descripción general
Descripción
1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)- is a natural product found in Shiraia bambusicola with data available.
Actividad Biológica
1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound exhibits notable biological activities that have garnered interest in various fields of research, particularly in toxicology and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure
The compound's structure features multiple functional groups that contribute to its biological properties. The presence of hydroxyl groups and methoxy substitutions plays a critical role in its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Antioxidant Activity : The presence of hydroxyl groups in the structure is associated with antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .
- Antimicrobial Properties : Research indicates that derivatives of cyclohept(ghi)perylene exhibit significant antimicrobial effects against various pathogens. For instance, hypocrellin A, a related compound, has shown activity against Candida species .
- Genotoxicity : The potential genotoxic effects of PAHs are a concern due to their ability to form DNA adducts. Cyclohept(ghi)perylene derivatives may exhibit lower reactivity compared to other well-known PAHs like benzo[a]pyrene but still require thorough investigation to assess their genotoxic potential .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antioxidant Mechanisms : A study demonstrated that hydroxylated PAHs could inhibit lipid peroxidation and protect cellular components from oxidative damage. This was attributed to their ability to donate electrons and neutralize free radicals .
- Antimicrobial Efficacy : Research on hypocrellin A (a derivative) revealed its effectiveness against fungal infections, showing IC50 values in the low micromolar range against various Candida species. This suggests that similar compounds may have therapeutic potential against fungal infections .
- Genotoxicity Assessment : In vitro assays using Salmonella typhimurium indicated mutagenic potential for certain PAHs under metabolic activation conditions. However, the specific reactivity of cyclohept(ghi)perylene derivatives remains less characterized and warrants further exploration .
Data Tables
Propiedades
IUPAC Name |
19-acetyl-13,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2(11),3,7,9,14,17,19,21-nonaene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8,28,34-35H,7,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPTZKGTJRUNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C4C(=C(C(C(=O)C5=C4C6=C(C3=C(C(=C2C(=O)C)OC)O)C(=O)CC(=C6C(=C5)OC)OC)O)OC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929847 | |
| Record name | 6-Acetyl-2,8-dihydroxy-3,7,11,12-tetramethoxy-5-methyl-4,10-dihydro-1H-cyclohepta[ghi]perylene-1,9(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137592-26-8 | |
| Record name | Hypocrellin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Acetyl-2,8-dihydroxy-3,7,11,12-tetramethoxy-5-methyl-4,10-dihydro-1H-cyclohepta[ghi]perylene-1,9(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















